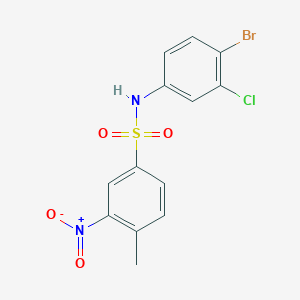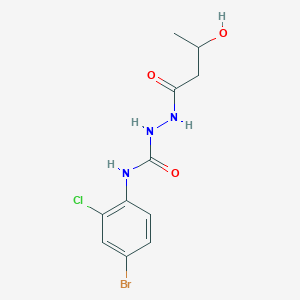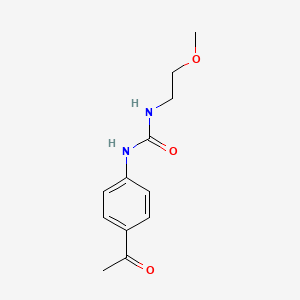![molecular formula C23H26N2O4 B4113730 isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4113730.png)
isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
Descripción general
Descripción
Isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate, commonly known as IPEB, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and maintenance. IPEB has gained significant attention in recent years due to its potential applications in cancer research and therapy.
Mecanismo De Acción
The mechanism of action of IPEB involves the inhibition of isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate, an enzyme that plays a crucial role in DNA repair and maintenance. isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate inhibitors, such as IPEB, prevent the repair of DNA damage in cancer cells, leading to cell death. In addition, isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate inhibitors have been shown to enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments.
Biochemical and Physiological Effects
IPEB has been shown to have potent inhibitory effects on isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate activity in vitro and in vivo. In cancer cells, IPEB has been shown to induce DNA damage and cell death, particularly in cells with defects in DNA repair pathways. In addition, IPEB has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In animal models, IPEB has been investigated for its potential neuroprotective effects in neurological disorders, such as stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPEB in lab experiments is its potent inhibitory effects on isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate activity, which makes it a valuable tool for studying DNA repair and maintenance pathways. In addition, IPEB has been shown to selectively kill cancer cells with defects in DNA repair pathways, making it a promising candidate for cancer therapy. However, one of the limitations of using IPEB is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on IPEB. One area of research is the development of more potent and selective isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate inhibitors, which may have fewer side effects and greater therapeutic potential. Another area of research is the investigation of the neuroprotective effects of IPEB in neurological disorders, such as stroke and traumatic brain injury. Finally, the clinical applications of IPEB in cancer therapy need to be further explored, particularly in combination with chemotherapy and radiotherapy.
Aplicaciones Científicas De Investigación
IPEB has been extensively studied for its potential applications in cancer research and therapy. isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate inhibitors, such as IPEB, have been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations. IPEB has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, IPEB has been investigated for its potential neuroprotective effects in neurological disorders, such as stroke and traumatic brain injury.
Propiedades
IUPAC Name |
propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-16-5-11-20(12-6-16)25-14-18(13-21(25)26)22(27)24-19-9-7-17(8-10-19)23(28)29-15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMAUGBWNIWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 3-({[(4-allyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113648.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113649.png)
![1-[(benzylthio)acetyl]-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4113663.png)
![7-fluoro-1-(4-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113669.png)

![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B4113697.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4113706.png)
![2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113714.png)



![2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4113745.png)
![N-(2,6-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4113749.png)